molecular formula C20H25N3O5S2 B2647076 N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 872724-40-8

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2647076
CAS RN: 872724-40-8
M. Wt: 451.56
InChI Key: OHFDQOCHXWEDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Properties

  • Advanced Synthesis Techniques

    The synthesis of complex molecules, such as sulfomycinamate derivatives, through multistep processes like the Bohlmann-Rahtz heteroannulation, illustrates the capabilities of modern organic chemistry to create highly specific compounds for use in various applications, including the development of antibiotics and other biologically active molecules (Bagley et al., 2005).

  • Catalytic Oxidative Processes

    Studies on the catalysis of oxygen atom transfer from sulfoxides to phosphines provide insights into the reactivity and potential applications of sulfur-containing compounds in oxidative processes, which are fundamental in the synthesis of various organic molecules (Koshino & Espenson, 2003).

  • Environmental Applications

    Research on the biotransformation of sulfur-containing heterocycles by Pseudomonas strains indicates the environmental relevance of these compounds, particularly in the microbial degradation of pollutants found in petroleum (Kropp et al., 1996).

Structural Analysis and Design

  • Crystal Structure Determination

    The detailed structural analysis of sulfur and nitrogen-containing heterocycles, as illustrated by the crystal structure determination of benzamide derivatives, highlights the importance of structural information in the design and synthesis of new compounds with specific chemical and physical properties (Sharma et al., 2016).

  • Design of Novel Insecticides

    Research on the synthesis and activity relationships of novel compounds, such as flubendiamide, demonstrates the potential of sulfur and nitrogen-containing molecules in the development of new, highly effective insecticides with specific modes of action (Tohnishi et al., 2005).

  • Catalytic Coupling Reactions

    Studies on the effectiveness of specific ligands in catalyzed coupling reactions of alkynes with aryl halides, showcasing the utility of sulfur and nitrogen-containing compounds in facilitating chemical transformations that are central to the synthesis of complex organic molecules (Chen et al., 2023).

properties

IUPAC Name

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-14-6-7-15(2)17(11-14)30(26,27)23-8-4-9-28-18(23)13-22-20(25)19(24)21-12-16-5-3-10-29-16/h3,5-7,10-11,18H,4,8-9,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFDQOCHXWEDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.